molecular formula C21H36O4Si B12637936 Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane CAS No. 921200-39-7

Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane

Cat. No.: B12637936
CAS No.: 921200-39-7
M. Wt: 380.6 g/mol
InChI Key: ILDFSENVWNJIHG-UHFFFAOYSA-N
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Description

Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane is a silicon-based compound with the molecular formula C({13})H({22})O(_{4})Si. It is known for its reactivity in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a methoxyphenyl group and an oct-1-en-2-yl group attached to a silicon atom, which is further bonded to three ethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane typically involves the reaction of 4-methoxyphenylmagnesium bromide with triethoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes with different substituents.

    Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve the use of halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Halogenated or alkylated silanes.

Scientific Research Applications

Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for specific applications.

    Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane involves its ability to form covalent bonds with other molecules through its silicon atom. The ethoxy groups can be hydrolyzed to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, forming strong siloxane bonds. This property makes it useful in surface modification and the creation of durable materials.

Comparison with Similar Compounds

Similar Compounds

    Triethoxy(4-methoxyphenyl)silane: Similar structure but lacks the oct-1-en-2-yl group.

    Triethoxy(phenyl)silane: Similar structure but lacks both the methoxy and oct-1-en-2-yl groups.

    Triethoxy(octyl)silane: Similar structure but lacks the methoxyphenyl group.

Uniqueness

Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane is unique due to the presence of both the methoxyphenyl and oct-1-en-2-yl groups, which confer specific reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

921200-39-7

Molecular Formula

C21H36O4Si

Molecular Weight

380.6 g/mol

IUPAC Name

triethoxy-[1-(4-methoxyphenyl)oct-1-en-2-yl]silane

InChI

InChI=1S/C21H36O4Si/c1-6-10-11-12-13-21(18-19-14-16-20(22-5)17-15-19)26(23-7-2,24-8-3)25-9-4/h14-18H,6-13H2,1-5H3

InChI Key

ILDFSENVWNJIHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC1=CC=C(C=C1)OC)[Si](OCC)(OCC)OCC

Origin of Product

United States

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